molecular formula C17H17ClN4O B12221491 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12221491
M. Wt: 328.8 g/mol
InChI Key: PMLANVSHZPVQJP-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with aldehydes in the presence of a catalyst such as piperidine under reflux conditions . The reaction proceeds through a condensation and cyclization process to form the triazoloquinazoline ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of visible light-induced reactions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazoloquinazoline ring system.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression regulation . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific structural features, such as the chlorophenyl and dimethyl groups, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H17ClN4O/c1-9-7-13-15(14(23)8-9)16(11-3-5-12(18)6-4-11)22-17(20-13)19-10(2)21-22/h3-6,9,16H,7-8H2,1-2H3,(H,19,20,21)

InChI Key

PMLANVSHZPVQJP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N3C(=NC(=N3)C)N2)C4=CC=C(C=C4)Cl)C(=O)C1

Origin of Product

United States

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